

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pinocampheol

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## Compound of Interest

Compound Name: (-)-Pinocampheol

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This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of **(-)-Pinocampheol**. As a chiral bicyclic monoterpenoid, **(-)-Pinocampheol** and its stereoisomers are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details its structural features, presents available physicochemical and spectroscopic data, and provides an illustrative experimental protocol for the synthesis of a closely related stereoisomer.

## Chemical Structure and Nomenclature

**(-)-Pinocampheol** is a bicyclic monoterpenoid alcohol. Its rigid framework is derived from the pinane skeleton. The systematic IUPAC name for **(-)-Pinocampheol** is (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol.[\[1\]](#)

// Atom nodes C1 [label="C1", pos="1.5,2.5!"]; C2 [label="C2", pos="2.5,2.5!"]; C3 [label="C3", pos="3,1.5!"]; C4 [label="C4", pos="2.5,0.5!"]; C5 [label="C5", pos="1.5,0.5!"]; C6 [label="C6", pos="1,1.5!"]; C7 [label="C7", pos="2,1.5!"]; C8 [label="C8", pos="0.5,2!"]; C9 [label="C9", pos="0.5,1!"]; C10 [label="C10", pos="3,3!"]; O11 [label="O", pos="3.5,1!"]; H12 [label="H", pos="4,1!"];

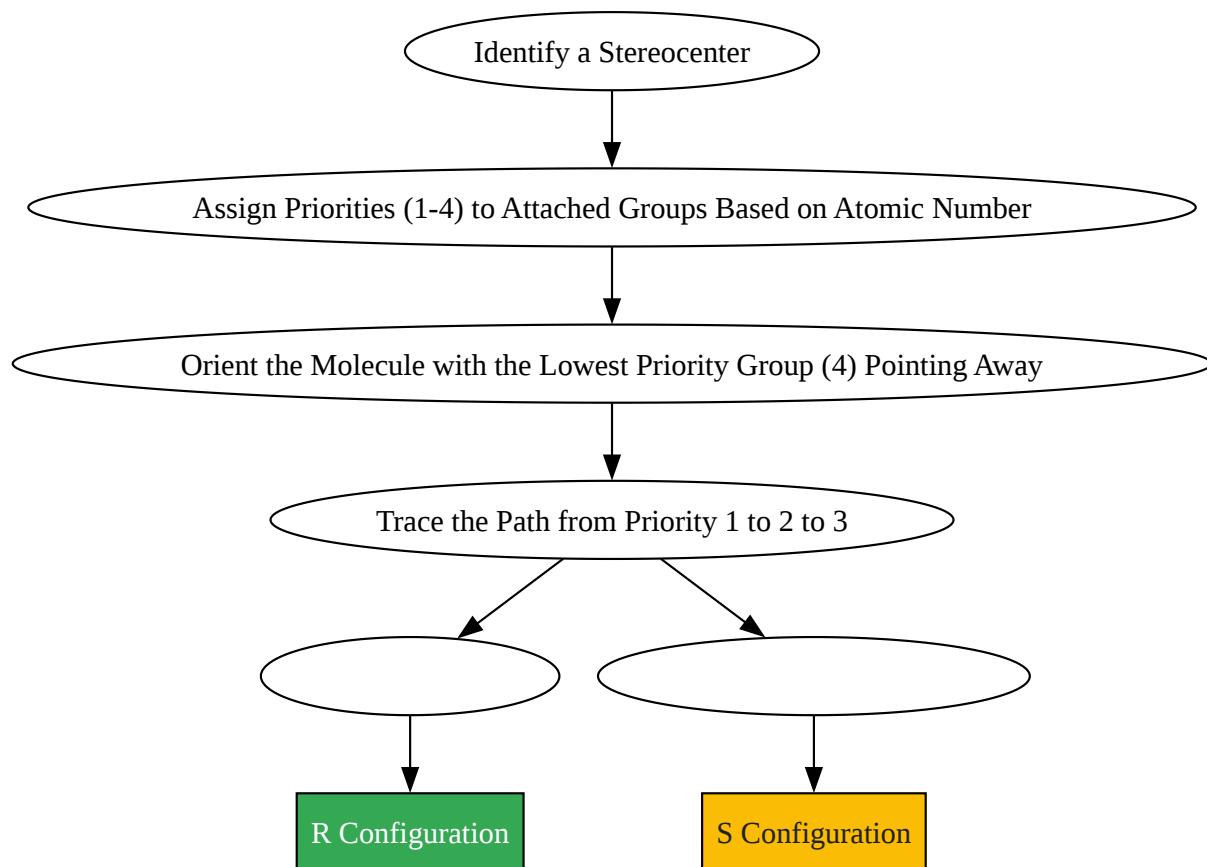
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// Atom labels with stereochemistry C1_label [label="C1 (R)", pos="1.5,2.7!"]; C2_label  
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(S)", pos="1.5,0.3!"];  
  
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1  
[label=""]; C1 -- C6 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 --  
C9 [label=""]; C2 -- C10 [label=""]; C3 -- O11 [label=""]; O11 -- H12 [label=""];  
  
// Stereochemistry indicators C2 -- C10 [style=bold]; C3 -- O11 [style=bold]; C1 -- H_implicit  
[style=dashed, arrowhead=none, pos="1.3,2.3!"]; H_implicit [label="H", shape=plaintext,  
pos="1.2,2.2!"];  
  
} Caption: 2D structure of (-)-Pinocampheol with highlighted stereocenters.
```

## Stereochemistry

The stereochemistry of **(-)-Pinocampheol** is defined by four chiral centers within its bicyclo[3.1.1]heptane ring system. The absolute configuration of these stereocenters is designated as 1S, 2R, 3R, and 5R.

The bicyclo[3.1.1]heptane core consists of a six-membered ring and a four-membered ring, with two bridgehead carbons (C1 and C5). The gem-dimethyl group at C6 provides significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions involving this scaffold, such as the synthesis from  $\alpha$ -pinene.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each stereocenter.



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## Quantitative Data

While specific quantitative data for **(-)-Pinocampheol** is sparse in the readily available literature, data for its stereoisomers, such as **(+)-isopinocampheol**, provides valuable context for its physical and spectroscopic properties.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O	<a href="#">[1]</a>
Molecular Weight	154.25 g/mol	<a href="#">[1]</a>
Melting Point	67 °C	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
XLogP3-AA	2.6	<a href="#">[1]</a>
Specific Rotation of (-)-isopinocampheol	[α]D <sup>23</sup> -34.9° (c=20, ethanol)	<a href="#">[2]</a>

Note on Spectroscopic Data: Detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **(-)-Pinocampheol** are not readily available. However, spectra for its isomers, such as **(+)-isopinocampheol**, can be found in databases like PubChem and serve as a reference.[\[3\]](#)

## Experimental Protocols

The most common and stereoselective method for the synthesis of pinocampheol and its isomers is the hydroboration-oxidation of  $\alpha$ -pinene. The stereochemical outcome of the reaction is dependent on the enantiomer of  $\alpha$ -pinene used as the starting material. The following is a detailed protocol for the synthesis of **(-)-isopinocampheol** from **(+)- $\alpha$ -Pinene**, which illustrates the general methodology.[\[2\]](#)

### Synthesis of **(-)-Isopinocampheol** from **(+)- $\alpha$ -Pinene**

#### Materials:

- Borane-methyl sulfide complex
- Anhydrous tetrahydrofuran (THF)
- **(+)- $\alpha$ -Pinene**
- Methanol
- 3 M Sodium hydroxide (NaOH)

- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Diethyl ether
- Anhydrous potassium carbonate
- Pentane

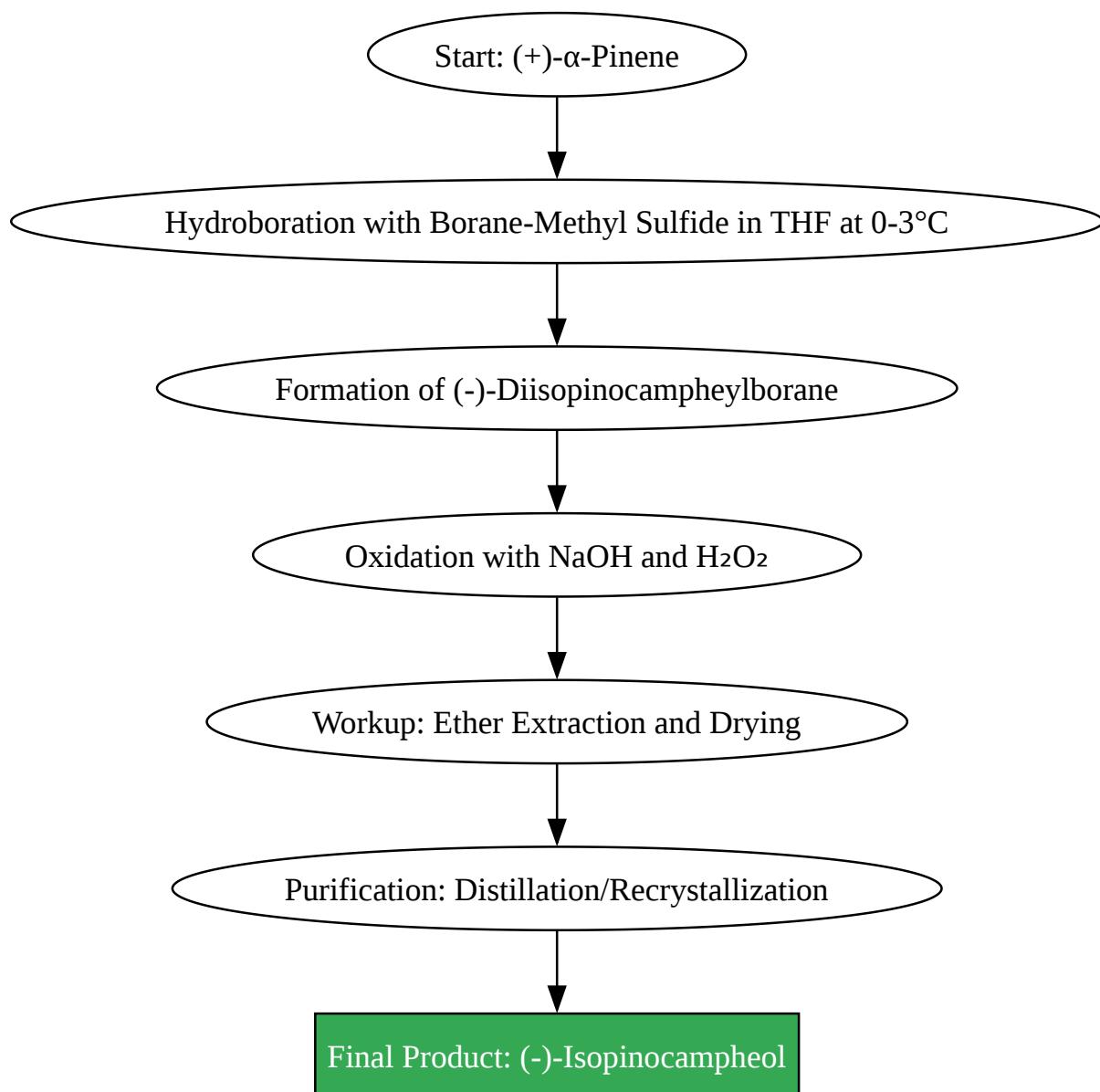
**Apparatus:**

- Three-necked round-bottom flask
- Magnetic stirrer
- Thermometer
- Pressure-equalizing dropping funnel with a septum inlet
- Reflux condenser with a nitrogen inlet

**Procedure:**

- Hydroboration:
  - A 300-mL, three-necked flask is charged with borane-methyl sulfide complex (10.0 mL, 0.100 mole) and 30 mL of anhydrous THF under a nitrogen atmosphere.[2]
  - The flask is cooled in an ice-water bath.
  - (+)- $\alpha$ -Pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes, maintaining the temperature between 0–3 °C.[2] A white precipitate of (-)-diisopinocampheylborane forms.
  - The mixture is stirred for an additional 3.5 hours at 0 °C.[2]
- Solvent Removal and Equilibration (for higher optical purity):
  - The dimethyl sulfide and THF are removed by vacuum distillation.
  - The resulting white solid is slurried in fresh THF.

- Oxidation:
  - The flask is cooled in an ice-water bath.
  - 3 M sodium hydroxide (22 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (22 mL), maintaining the temperature between 30-50°C.[4]
- Workup and Purification:
  - The reaction mixture is extracted with diethyl ether.
  - The combined ether extracts are washed with ice water and dried over anhydrous potassium carbonate.[4]
  - The solvent is removed by distillation.
  - The crude product is purified by fractional distillation or recrystallization from pentane to yield crystalline (-)-isopinocampheol.[2]



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## Conclusion

**(-)-Pinocampheol** is a structurally defined chiral molecule with significant potential in asymmetric synthesis. While detailed physicochemical and spectroscopic data for this specific enantiomer are not widely published, the well-established chemistry of the pinane family and its derivatives provides a strong foundation for its use in research and development. The stereoselective synthesis from  $\alpha$ -pinene is a robust and well-understood method, allowing for

the preparation of various stereoisomers of pinocampheol for applications in drug discovery and materials science.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)